Diacetoxydimethylsilane

Übersicht

Beschreibung

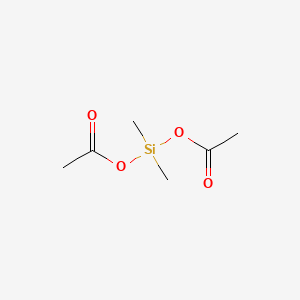

Diacetoxydimethylsilane is an organosilicon compound with the molecular formula C6H12O4Si. It is a clear to yellowish liquid with an acrid odor reminiscent of acetic acid. This compound is known for its reactivity and is used in various chemical processes, particularly in the synthesis of siloxanes and other silicon-based materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diacetoxydimethylsilane can be synthesized through the reaction of dimethyldichlorosilane with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

(CH3)2SiCl2+2(CH3CO)2O→(CH3CO2)2Si(CH3)2+2HCl

The reaction is carried out at room temperature, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: Diacetoxydimethylsilane undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of moisture, it hydrolyzes to form dimethylsilanediol and acetic acid.

Condensation: It can react with silanols to form siloxanes.

Substitution: It can undergo substitution reactions with nucleophiles, replacing the acetoxy groups with other functional groups

Common Reagents and Conditions:

Hydrolysis: Water or moisture.

Condensation: Silanols or other hydroxyl-containing compounds.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: Dimethylsilanediol and acetic acid.

Condensation: Siloxanes.

Substitution: Various substituted silanes depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Applications in Chemical Synthesis

-

Precursor for Silane Production :

- DADMS serves as a precursor for synthesizing other silanes, such as dichlorodimethylsilane and dimethoxydimethylsilane. These compounds are essential in creating silicone polymers and resins used in various industrial applications.

-

Cross-linking Agent :

- In polymer chemistry, DADMS can function as a cross-linking agent in silicone formulations. Its ability to form stable bonds enhances the mechanical properties and thermal stability of silicone elastomers.

-

Surface Modification :

- DADMS is utilized for modifying surfaces to improve adhesion, hydrophobicity, or chemical resistance. Its application in coatings and sealants demonstrates its effectiveness in enhancing material performance.

Applications in Materials Science

-

Nanocomposites :

- DADMS is employed in the development of nanocomposites, where it helps disperse nanoparticles within a polymer matrix. This application is crucial for improving electrical conductivity and mechanical strength.

-

Adhesives and Sealants :

- The compound's reactivity allows it to be used in formulating adhesives and sealants that require strong bonding capabilities under various environmental conditions.

-

Biomedical Applications :

- Research is ongoing regarding the use of DADMS in biomedical applications, particularly for drug delivery systems and biocompatible materials. Its ability to modify surface properties can be advantageous for developing medical devices.

Case Studies

- Iron-Catalyzed Depolymerization :

-

Surface Coating Enhancements :

- Research has indicated that incorporating DADMS into coating formulations significantly improves water repellency and durability against environmental stressors, making it suitable for outdoor applications.

Wirkmechanismus

The mechanism of action of diacetoxydimethylsilane primarily involves its reactivity with water and other nucleophiles. Upon hydrolysis, it forms dimethylsilanediol, which can further react to form siloxanes. These reactions are driven by the release of acetic acid, which acts as a catalyst in the condensation process .

Vergleich Mit ähnlichen Verbindungen

Dimethyldichlorosilane: Similar in structure but contains chlorine atoms instead of acetoxy groups.

Dimethyldiethoxysilane: Contains ethoxy groups instead of acetoxy groups.

Trimethylsilanol: Contains a hydroxyl group instead of acetoxy groups.

Uniqueness: Diacetoxydimethylsilane is unique due to its acetoxy groups, which make it more reactive in hydrolysis and condensation reactions compared to its counterparts. This reactivity is particularly advantageous in the synthesis of siloxanes and other silicon-based materials .

Biologische Aktivität

Diacetoxydimethylsilane (DADMS), with the chemical formula , is an organosilicon compound that has garnered attention for its diverse applications in organic chemistry and materials science. This article delves into its biological activity, focusing on toxicity, interactions with biological systems, and potential therapeutic uses.

This compound is characterized by its silane structure, which includes two acetoxy groups attached to a dimethylsilane backbone. Its molecular weight is approximately 176.24 g/mol, and it is often utilized as a silylating agent in various chemical reactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₄Si |

| Molecular Weight | 176.24 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 140 °C |

| Solubility | Soluble in organic solvents |

Toxicity Studies

Research indicates that this compound exhibits varying degrees of toxicity depending on the exposure route and concentration. Acute toxicity studies have shown that the compound can produce significant adverse effects in laboratory animals.

Case Studies

- Aquatic Toxicity : this compound undergoes rapid hydrolysis in aquatic environments, leading to the formation of acetic acid. This hydrolysis significantly affects its toxicity profile. The 96-hour LC50 (lethal concentration for 50% of the test population) for fish species such as Brachydanio rerio is approximately 251 mg/L .

- Cellular Interactions : In vitro studies have demonstrated that this compound can influence cellular processes such as apoptosis and proliferation in cultured cell lines. Specific pathways affected include those related to oxidative stress and inflammation .

Potential Therapeutic Uses

Despite its toxicity, there is ongoing research into the potential therapeutic applications of this compound:

- Silylation Reagent : It is widely used in organic synthesis as a silylating agent, enhancing the stability and detectability of various biomolecules during analytical procedures such as gas chromatography .

- Drug Delivery Systems : Investigations are being conducted into its role in drug delivery systems where silanes are utilized to modify surfaces for improved biocompatibility and drug release profiles.

Eigenschaften

IUPAC Name |

[acetyloxy(dimethyl)silyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4Si/c1-5(7)9-11(3,4)10-6(2)8/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVFGTYFBUVGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878844 | |

| Record name | Diacetoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2182-66-3 | |

| Record name | Silanediol, 1,1-dimethyl-, 1,1-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2182-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanediol, 1,1-dimethyl-, 1,1-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002182663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanediol, 1,1-dimethyl-, 1,1-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacetoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diacetoxydimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Diacetoxydimethylsilane in polymer chemistry?

A1: this compound serves as a valuable monomer in synthesizing polysiloxanes. It can undergo polymerization reactions, potentially with other organosilicon monomers like this compound [, ] or be incorporated into copolymers alongside monomers like 1,3-bis(acetoxy)-1,1,3,3-tetramethyldisiloxane []. These resulting polymers have a polysiloxane backbone and can have various pendant groups depending on the co-monomers used.

Q2: Can this compound be produced through depolymerization processes?

A2: Yes, this compound can be produced via the depolymerization of polysiloxanes (silicones). This can be achieved through a low-temperature protocol utilizing cheap iron salts as catalysts and acetic acid as a reagent []. This method offers a more environmentally friendly alternative to traditional high-temperature depolymerization processes.

Q3: What is the significance of being able to synthesize this compound from polysiloxane depolymerization?

A3: The ability to generate this compound from polysiloxane depolymerization holds significant potential for recycling and sustainability within the field of polymer chemistry. Since this compound can be used to synthesize new polymers [], this process presents a potential pathway for closing the loop on silicone usage, moving towards a circular economy model for these materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.